Methyl o-propylhomoserinate
Description
. This compound is a derivative of homoserine, an amino acid that plays a role in the biosynthesis of methionine, threonine, and isoleucine.
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 2-amino-4-propoxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-3-5-12-6-4-7(9)8(10)11-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
VVHANRJVJRSXOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-propylhomoserinate typically involves the esterification of homoserine with methanol and propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl o-propylhomoserinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl o-propylhomoserinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl o-propylhomoserinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of homoserine and propanol. These products can then participate in various metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl homoserinate: Similar in structure but lacks the propyl group.
Ethyl homoserinate: Similar but has an ethyl group instead of a propyl group.
Propyl homoserinate: Similar but lacks the methyl ester group.
Uniqueness
Methyl o-propylhomoserinate is unique due to the presence of both a methyl ester and a propyl group, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical research.
Biological Activity
Methyl o-propylhomoserinate (MPH) is an organic compound that has garnered attention in the field of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and data.
Chemical Structure and Properties
This compound is a derivative of homoserine, characterized by the presence of a methyl and propyl group. Its chemical structure can be represented as follows:
This structure contributes to its biological activity, influencing how it interacts with biological systems.
1. Antimicrobial Activity
Research has demonstrated that MPH exhibits significant antimicrobial properties against a range of pathogens. For instance, studies indicate its effectiveness against gram-positive and gram-negative bacteria. The mechanism of action typically involves disrupting bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that MPH could be a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
2. Anticancer Properties
MPH has also been investigated for its anticancer potential. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves inducing apoptosis and inhibiting cell cycle progression.
A notable study reported the following findings:
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via the mitochondrial pathway.
3. Neuroprotective Effects
Emerging research suggests that MPH may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of MPH against multi-drug resistant strains of bacteria. The results indicated that MPH not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapy.
Case Study 2: Cancer Cell Line Studies
Another pivotal study focused on the effects of MPH on prostate cancer cell lines (PC3). The findings revealed a significant reduction in cell viability and an increase in apoptotic markers after treatment with MPH, highlighting its potential as an adjunct therapy in cancer treatment protocols.
Q & A
Q. What are the established synthetic routes for Methyl o-propylhomoserinate, and what key parameters influence yield and purity?
this compound is typically synthesized via esterification of homoserine derivatives with methanol under acidic catalysis. Critical parameters include reaction temperature (optimized between 60–80°C), stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of homoserine derivative to methanol), and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization . Characterization requires NMR (¹H/¹³C), mass spectrometry (ESI-MS), and IR spectroscopy to confirm ester formation and rule out hydrolysis byproducts .
Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used, employing C18 columns and mobile phases like acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid for peak resolution. LC-MS/MS is preferred for trace analysis in biological samples, leveraging MRM transitions (e.g., m/z 218 → 101 for quantification). Method validation must include linearity (R² > 0.99), recovery (>90%), and LOD/LOQ determination .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR splitting patterns) when characterizing this compound derivatives?
Discrepancies in NMR data often arise from conformational flexibility or impurities. Strategies include:
- Variable-temperature NMR to assess dynamic effects.
- COSY/NOESY experiments to confirm spin-spin coupling and spatial proximity of protons.
- Comparative analysis with computational models (DFT-based chemical shift predictions) .
For impurities, LC-MS/MS or preparative TLC can isolate minor components for individual characterization .
Q. What computational frameworks are effective for predicting the reactivity of this compound in novel catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for ester hydrolysis or nucleophilic substitution. Molecular dynamics simulations (AMBER/CHARMM force fields) assess solvent effects and conformational stability. Pair these with experimental kinetics (e.g., Arrhenius plots) to validate computational predictions .
Q. How should researchers design experiments to address conflicting reports on the compound’s stability under physiological conditions?
Adopt a split-sample design :
- Conditional groups : Vary pH (4.0–7.4), temperature (25–37°C), and ionic strength.
- Analytical endpoints : Monitor degradation via HPLC at timed intervals (0–72 hrs).
- Statistical analysis : Use ANOVA to identify significant factors (e.g., pH > temperature) and derive rate constants. Include negative controls (e.g., buffer-only) to distinguish hydrolysis from enzymatic degradation .
Methodological Guidance
Q. What strategies ensure reproducibility in synthesizing this compound analogs?
- Detailed protocols : Specify solvent grades, drying times, and inert atmosphere requirements (e.g., N₂ purging for moisture-sensitive steps).
- Batch documentation : Record lot numbers of reagents and catalysts.
- Cross-lab validation : Share samples with collaborating labs for independent HPLC/NMR verification .
Q. How can meta-analyses be structured to reconcile divergent bioactivity data across studies?
Apply PRISMA guidelines :
- Inclusion criteria : Limit to peer-reviewed studies with standardized assays (e.g., MIC values for antimicrobial studies).
- Data normalization : Convert activity metrics to log scales for comparability.
- Subgroup analysis : Stratify by experimental variables (e.g., cell line, incubation time) to identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
